molecular formula C18H16BrN3S B416692 (E)-1-(3-BROMOPHENYL)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}METHANIMINE

(E)-1-(3-BROMOPHENYL)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}METHANIMINE

Cat. No.: B416692
M. Wt: 386.3g/mol
InChI Key: FFFOTQAXWCQGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-BROMOPHENYL)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}METHANIMINE is a complex organic compound that features a bromine-substituted benzylidene group and a pyrazolylsulfanyl-phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-BROMOPHENYL)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-benzaldehyde with 2-(3,5-dimethyl-1H-pyrazol-4-ylsulfanyl)-aniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-BROMOPHENYL)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-BROMOPHENYL)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}METHANIMINE is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-1-(3-BROMOPHENYL)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-benzylidene)-[2-(3,5-dimethyl-1H-pyrazol-4-ylsulfanyl)-phenyl]-amine
  • (3-Fluoro-benzylidene)-[2-(3,5-dimethyl-1H-pyrazol-4-ylsulfanyl)-phenyl]-amine
  • (3-Iodo-benzylidene)-[2-(3,5-dimethyl-1H-pyrazol-4-ylsulfanyl)-phenyl]-amine

Uniqueness

The uniqueness of (E)-1-(3-BROMOPHENYL)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}METHANIMINE lies in its bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C18H16BrN3S

Molecular Weight

386.3g/mol

IUPAC Name

1-(3-bromophenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine

InChI

InChI=1S/C18H16BrN3S/c1-12-18(13(2)22-21-12)23-17-9-4-3-8-16(17)20-11-14-6-5-7-15(19)10-14/h3-11H,1-2H3,(H,21,22)

InChI Key

FFFOTQAXWCQGSE-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)SC2=CC=CC=C2N=CC3=CC(=CC=C3)Br

Canonical SMILES

CC1=C(C(=NN1)C)SC2=CC=CC=C2N=CC3=CC(=CC=C3)Br

Origin of Product

United States

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